molecular formula C12H13NOS2 B6473079 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)acetamide CAS No. 2640886-58-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)acetamide

Cat. No.: B6473079
CAS No.: 2640886-58-2
M. Wt: 251.4 g/mol
InChI Key: AXVQFWOZCYXCBX-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide: is an organic compound that features a bithiophene moiety linked to an acetamide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide typically involves the following steps:

    Formation of 2,2’-Bithiophene: This can be achieved by coupling thiophene units using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethyl Chain: The bithiophene is then reacted with an ethyl halide under basic conditions to introduce the ethyl chain.

    Acetamide Formation: Finally, the ethyl-bithiophene intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: The bithiophene moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the bithiophene moiety.

Scientific Research Applications

Chemistry: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide is used in the synthesis of organic semiconductors and conductive polymers. Its bithiophene core provides excellent electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of bioactive molecules. Its structural features allow for interactions with various biological targets, potentially leading to the development of new therapeutic agents.

Industry: The compound’s electronic properties make it valuable in the development of sensors and other electronic devices. It can also be used in the production of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide depends on its application. In electronic devices, its bithiophene core facilitates charge transport, enhancing the performance of semiconductors and conductive polymers. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2,2’-Bithiophene: The parent compound, which lacks the ethyl and acetamide groups.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)amine: A derivative with an amine group instead of an acetamide group.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide is unique due to its specific combination of the bithiophene core with an ethyl chain and an acetamide group. This structure imparts distinct electronic properties and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-7-6-10-4-5-12(16-10)11-3-2-8-15-11/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVQFWOZCYXCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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